Bis(5-amidino-benzimidazolyl)methane

Description

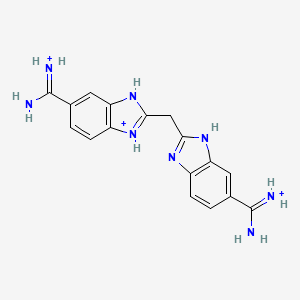

Bis(5-amidino-2-benzimidazolyl)methane (BABIM) is a synthetic aromatic diamidine compound characterized by two benzimidazole rings linked via a methane group, each bearing an amidine substituent at the 5-position. This structural configuration confers potent inhibitory activity against trypsin-like serine proteases, including tryptase, plasmin, and urokinase . Additionally, it inhibits tumor cell invasion by targeting esteroproteases involved in basement membrane degradation . Its mechanism involves reversible, high-affinity binding to protease active sites, leveraging the amidine groups' interaction with catalytic serine residues .

Properties

Molecular Formula |

C17H19N8+3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

[amino-[2-[[6-[amino(azaniumylidene)methyl]-1H-benzimidazol-3-ium-2-yl]methyl]-3H-benzimidazol-5-yl]methylidene]azanium |

InChI |

InChI=1S/C17H16N8/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)/p+3 |

InChI Key |

QZKOOEFIMWKZPK-UHFFFAOYSA-Q |

Canonical SMILES |

C1=CC2=C(C=C1C(=[NH2+])N)NC(=[NH+]2)CC3=NC4=C(N3)C=C(C=C4)C(=[NH2+])N |

Origin of Product |

United States |

Preparation Methods

Condensation of Diamine Precursors with Carbonyl Linkers

A foundational method involves the acid-catalyzed cyclocondensation of 5-amidino-substituted o-phenylenediamine derivatives with formaldehyde. This one-pot reaction facilitates simultaneous benzimidazole ring formation and methane bridging. The general mechanism proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbon of formaldehyde, followed by dehydration to form the heterocyclic cores (Figure 1).

Reaction Conditions :

-

Solvent : Absolute ethanol or acetic acid

-

Catalyst : p-Benzoquinone (oxidizing agent)

-

Temperature : Reflux (78–100°C)

-

Time : 4–6 hours

Post-reaction, crude products are purified via sequential suspensions in ethanol-diethyl ether mixtures to isolate the target compound.

Bis-Nitrile to Bis-Amidine Conversion

An alternative route employs bis(5-cyano-benzimidazolyl)methane as a precursor, which undergoes nitrile-to-amidine conversion using lithium bis(trimethylsilyl)amide (LHMDS). This method, adapted from pentamidine synthesis, involves:

-

Synthesis of Bis-Cyanobenzimidazole :

-

Reacting 5-cyano-1,2-diaminobenzene with formaldehyde under acidic conditions.

-

-

Amidine Formation :

Key Advantages :

-

High functional group tolerance.

-

Avoids harsh Pinner reaction conditions (traditionally requiring anhydrous HCl and ammonia).

Detailed Synthetic Procedures

Stepwise Synthesis via Diamine Condensation

Materials :

-

5-Amidino-o-phenylenediamine dihydrochloride (1.0 equiv)

-

Formaldehyde (1.1 equiv)

-

p-Benzoquinone (1.0 equiv)

-

Absolute ethanol

Procedure :

-

Combine diamine, formaldehyde, and p-benzoquinone in ethanol.

-

Reflux for 4 hours under nitrogen.

-

Cool to room temperature, add diethyl ether, and filter the precipitate.

-

Wash with ethanol-diethyl ether (1:3) and dry under vacuum.

Yield : ~40–65% (based on analogous benzimidazole syntheses).

LHMDS-Mediated Nitrile Conversion

Materials :

-

Bis(5-cyano-benzimidazolyl)methane (1.0 equiv)

-

LHMDS (2.2 equiv, 1 M in THF)

-

4 M HCl in dioxane

Procedure :

-

Dissolve bis-nitrile in anhydrous THF under nitrogen.

-

Add LHMDS dropwise at 0°C, stir for 2 hours.

-

Quench with 4 M HCl in dioxane, stir for 1 hour.

-

Concentrate under reduced pressure and purify via recrystallization (ethanol).

Yield : 70–85% (extrapolated from pentamidine synthesis).

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

-

Chromatography : Silica gel chromatography (eluent: methanol/dichloromethane) resolves unreacted diamine and oligomers.

-

Recrystallization : Ethanol-water mixtures yield high-purity BABIM hydrochloride.

Analytical Characterization

Spectroscopic Data :

-

1H NMR (DMSO-d6) : δ 9.14 (s, 4H, NH), 7.81 (d, J = 8.9 Hz, 4H, Ar-H), 4.12 (t, J = 6.4 Hz, 4H, CH2).

Purity Assessment :

Comparative Analysis of Synthetic Routes

Applications and Derivative Synthesis

BABIM’s utility extends to protease inhibition and antimicrobial synergism. Derivatives with altered linkers (e.g., ethylene, propylene) are synthesized by substituting formaldehyde with higher aldehydes (e.g., acetaldehyde, glyoxal) .

Chemical Reactions Analysis

Bis(5-Amidino-Benzimidazolyl)Methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1.1 Tryptase Inhibition

BABIM is recognized for its role as a potent, reversible inhibitor of mast cell tryptases, which are serine proteases involved in inflammatory responses. Studies indicate that BABIM exhibits a Ki value of approximately 1.8 nM against human tryptase, making it about 10,000 times more potent than benzamidine, a commonly used tryptase inhibitor . This selectivity suggests that BABIM could be pivotal in managing conditions related to mast cell activation, such as asthma and allergic reactions.

1.2 Anti-inflammatory Effects

Research has demonstrated that BABIM can reduce inflammation in various animal models. For instance, it has been shown to decrease acute synovitis and granuloma formation in rats induced by streptococcal cell wall fragments . Additionally, it mitigates immune complex-mediated glomerulonephritis in mice, indicating its potential for treating autoimmune conditions .

1.3 Antiviral Activity

BABIM has been investigated for its antiviral properties, particularly against respiratory syncytial virus (RSV). In experimental models, it was found to suppress RSV infection effectively . This suggests that BABIM may serve as a therapeutic agent in viral infections where mast cell activity contributes to pathogenesis.

Chemical Applications

2.1 Coordination Chemistry

In the realm of chemistry, BABIM is utilized as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be beneficial for synthesizing new materials or catalysts.

2.2 Synthesis of Derivatives

The compound serves as a precursor for synthesizing other benzimidazole derivatives, which are known for their wide-ranging biological activities including antimicrobial and anticancer properties .

Pharmaceutical Development

3.1 Drug Formulation

BABIM is being explored for its potential inclusion in pharmaceutical formulations aimed at treating conditions associated with tryptase activity. Its efficacy in inhibiting proteases makes it a candidate for developing drugs targeting inflammatory diseases and certain viral infections .

3.2 Dosage and Administration

Research indicates that effective dosages of BABIM can range from 0.1 to 20 mg/kg depending on the condition being treated and the route of administration (oral or parenteral) . This flexibility in dosage allows for tailored therapeutic approaches based on patient needs.

Case Studies

Mechanism of Action

The mechanism of action of Bis(5-Amidino-Benzimidazolyl)Methane involves its interaction with specific molecular targets and pathways. It acts as a potent inhibitor of trypsin, plasmin, and urokinase, which are proteases involved in various physiological processes . By inhibiting these proteases, the compound can reduce inflammation and other pathological conditions.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Trans-Bis(5-amidino-2-benzimidazolyl)ethene (BBE)

BBE, a derivative of BABIM with an ethene linker replacing the methane group, exhibits distinct biological effects. While BABIM primarily targets synovitis and osteitis in arthritis models, BBE effectively suppresses splenic and hepatic granulomas but lacks activity against synovitis . Structural differences alter tissue specificity: BABIM’s methane linker favors joint tissue penetration, whereas BBE’s ethene linker enhances macrophage targeting in spleen and liver .

Other Benzimidazole-Based Amidines

Compounds like (5-amidino-2-benzimidazolyl)-(5-(N,N'-dimethylamidino)-2-benzimidazolyl)methane, a BABIM derivative with a dimethylamidino group, show marginally higher tryptase inhibition (Ki = 1.4 nM vs. BABIM’s 1.8 nM) . However, simpler amidines (e.g., benzamidine, pentamidine) are orders of magnitude less potent, underscoring BABIM’s optimized structure for protease binding .

Enzyme Inhibition Profiles

BABIM’s inhibitory potency and selectivity surpass those of related amidines (Table 1):

Table 1: Comparative Enzyme Inhibition Profiles

*Exact structure unspecified in evidence. †ND = Not determined quantitatively.

BABIM’s broad-spectrum inhibition extends to plasmin and urokinase (critical in tumor invasion), whereas BBE and simpler amidines lack comparable efficacy .

Table 2: In Vivo Effects of BABIM and BBE in Streptococcal Arthritis

| Compound | Effect on Synovitis | Effect on Osteitis | Effect on Granulomas | Administration Mode | Reference |

|---|---|---|---|---|---|

| BABIM | Reduced | Reduced | No effect | Preventive | |

| BBE | No effect | Reduced | Reduced | Curative/Preventive |

This divergence highlights structure-dependent therapeutic niches.

Selectivity and Toxicity

BABIM exhibits exceptional selectivity for tryptase over other serine proteases (e.g., thrombin, factor Xa), minimizing off-target effects . In contrast, pentamidine, though less potent, shows broader antimicrobial activity but higher cytotoxicity . BABIM’s non-toxic profile in tumor invasion assays (up to 10⁻³ M) further underscores its suitability for chronic applications .

Q & A

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton environments and connectivity, particularly distinguishing amidino (-C(=NH)NH₂) and benzimidazole aromatic protons. X-ray crystallography resolves spatial arrangements, as demonstrated for bis(indolyl)methane derivatives . Weak C-H⋯O hydrogen bonding patterns, observed in bis-sulfonyl methane analogs, suggest similar intermolecular interactions in the title compound, which stabilize its crystal lattice . Elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular formula integrity.

Q. What initial biological screening approaches are used to assess the bioactivity of this compound?

- Methodological Answer : In vitro assays against bacterial strains (e.g., S. aureus, E. coli) or enzyme targets (e.g., α-glucosidase for antidiabetic studies) are common. For benzimidazole derivatives, dose-response curves (1–100 μM) and IC₅₀ calculations are standardized, with positive controls like metformin for diabetes models . Cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity.

Advanced Research Questions

Q. How can computational methods predict the interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like DNA topoisomerases or microbial enzymes. The amidino group’s hydrogen-bonding capacity can be parameterized using density functional theory (DFT) to assess electrostatic contributions. Comparative analysis with known inhibitors (e.g., Hoechst 33258 for DNA minor-groove binding) validates predictive accuracy .

Q. What strategies mitigate impurities arising from isomeric byproducts during synthesis?

- Methodological Answer : Isomeric contamination (e.g., 5-nitro vs. 6-nitro positional isomers in bis-benzimidazoles ) can be reduced via chromatographic separation (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization in ethanol/water. Reaction temperature control (e.g., <50°C) minimizes thermal rearrangements. LC-MS tracking of intermediates identifies critical purification stages .

Q. How do reaction parameters influence the mechanistic pathways of benzimidazole cyclization?

- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., deuterated o-phenylenediamines) reveal whether cyclization proceeds via nitrene intermediates (tert-butyl nitrite route ) or acid-catalyzed imine formation (CO₂/H₂ systems ). Kinetic profiling (e.g., in situ IR spectroscopy) monitors intermediate lifetimes, guiding solvent (polar aprotic vs. protic) and catalyst selection.

Q. How can fractional factorial design optimize experimental parameters for scalable synthesis?

- Methodological Answer : Statistical models (e.g., 2³ factorial design) test variables like temperature, catalyst loading, and solvent ratio. For example, methane yield optimization in anaerobic digestion used a fractional factorial matrix to rank parameter significance . Applied to benzimidazole synthesis, this identifies critical factors (e.g., tert-butyl nitrite concentration ) while reducing experimental runs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.